N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin-2,4-dione core substituted with a 4-fluorophenyl group at position 3 and an N-benzyl acetamide moiety at position 1.
Properties
CAS No. |
877657-33-5 |
|---|---|
Molecular Formula |
C25H18FN3O4 |
Molecular Weight |
443.434 |
IUPAC Name |
N-benzyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H18FN3O4/c26-17-10-12-18(13-11-17)29-24(31)23-22(19-8-4-5-9-20(19)33-23)28(25(29)32)15-21(30)27-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30) |
InChI Key |
LMELLGOAIRQDLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, molecular properties, and biological activities of this compound, particularly focusing on its anticancer and antioxidant properties.
Molecular Structure and Properties
The compound has a complex structure characterized by a benzofuro-pyrimidine moiety. Its molecular formula is C_{22}H_{19}F_{N}_{3}O_{3} with a molecular weight of approximately 401.426 g/mol. The presence of the 4-fluorophenyl group is significant for its biological activity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C_{22}H_{19}F_{N}_{3}O_{3} |
| Molecular Weight | 401.426 g/mol |
| CAS Number | 941908-89-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzofuro and pyrimidine rings. The exact synthetic pathway can vary but often includes reactions such as cyclization and acylation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines:
- Cell Lines Tested : HT29 (human colon cancer), DU145 (prostate cancer)
- Method : MTT assay to determine cell viability
- Results : Compounds demonstrated IC50 values comparable to established anticancer drugs.
The mechanism of action is thought to involve inhibition of key enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase .
Antioxidant Activity
In addition to anticancer effects, the compound may also exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress associated with various diseases, including cancer. Studies have shown that derivatives of similar structures possess high radical scavenging activity:
- Assays Used : DPPH and ABTS assays
- Results : Significant inhibition percentages were observed, indicating strong antioxidant capabilities.
Case Studies
A notable study involving a closely related compound demonstrated its efficacy in reducing tumor size in xenograft models. The study utilized various dosages and evaluated the compound's pharmacokinetics and toxicity profile.
Table 2: Summary of Biological Activity Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Effective against HT29 and DU145 cell lines; IC50 comparable to Olmitinib |
| Antioxidant Activity | High scavenging activity; significant DPPH inhibition at low concentrations |
Scientific Research Applications
The compound N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has garnered attention in various scientific research applications. This article will explore its chemical properties, biological activities, and potential applications across different fields, supported by data tables and case studies.
Anticancer Properties
Recent studies have indicated that derivatives of benzofuro[3,2-d]pyrimidine compounds exhibit significant anticancer activity. For instance, the compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds and their effectiveness against human cancer cells .
Antimicrobial Activity
Research has also pointed to the antimicrobial properties of related compounds. The presence of the fluorophenyl group is believed to enhance the efficacy against a range of bacterial strains. In vitro studies demonstrated that modifications to the benzofuro structure can lead to increased antibacterial potency .
Targeted Therapy
The unique structure of this compound makes it a candidate for targeted therapies in oncology. Its ability to selectively inhibit specific pathways involved in cancer progression suggests potential use as a therapeutic agent in personalized medicine.
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. Researchers are exploring various substitution patterns on the benzofuro and pyrimidine rings to optimize pharmacological profiles.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating moderate activity. Structural modifications were suggested to enhance efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Target Compound
- Core : Benzofuro[3,2-d]pyrimidin-2,4-dione
- Substituents :
- 4-Fluorophenyl at position 3.
- N-Benzyl acetamide at position 1.
Analogues:
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Core : Benzofuro[3,2-d]pyrimidin-4-one.
- Substituents :
- 3-Methylbutyl at position 3.
- Sulfanyl-linked acetamide with 3-(trifluoromethyl)phenyl.
- Key Differences : Sulfanyl group replaces the 2,4-dione oxygen; trifluoromethylphenyl enhances lipophilicity.
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide ()
- Core : Triazolo[4,5-d]pyrimidine.
- Substituents :
- 4-Methylphenyl at position 3.
- 4-Fluorobenzyl acetamide.
- Key Differences : Triazolo-pyrimidine core lacks fused benzofuran; sulfanyl linkage may alter electronic properties.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Core: Pyrazolo[3,4-d]pyrimidine fused to chromen-4-one. Substituents:
- Fluorophenyl and fluoro-chromenone groups.
- Sulfonamide side chain. Key Differences: Chromenone fusion introduces additional aromaticity; sulfonamide enhances solubility.
Functional Group Impact on Bioactivity (Inferred)
- Fluorine Substituents : Present in all analogues, fluorine enhances metabolic stability and modulates electronic effects (e.g., 4-fluorophenyl in the target vs. 3-fluorophenyl in ) .
- Acetamide vs. Sulfonamide : Acetamide (target) may prioritize membrane permeability, while sulfonamide () improves aqueous solubility .
- Core Rigidity: The benzofuropyrimidinone core (target) offers planar rigidity for target binding, whereas triazolo-pyrimidine () introduces nitrogen-rich polarity .
Q & A
Q. How to design a SAR (Structure-Activity Relationship) study for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
